(2R)-2-[(4-methylphenoxy)methyl]oxirane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-[(4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
CUFXMPWHOWYNSO-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@H]2CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 2r 2 4 Methylphenoxy Methyl Oxirane
Catalytic Asymmetric Epoxidation Approaches for Chiral Oxiranes
Catalytic asymmetric epoxidation represents a powerful and atom-economical method for the direct introduction of chirality into a molecule. These methods typically involve a metal catalyst, a chiral ligand, and an oxidant to convert a prochiral alkene into a chiral epoxide with high enantioselectivity.
Sharpless Asymmetric Epoxidation and its Mechanistic Control of Stereoselectivity
The Sharpless Asymmetric Epoxidation (SAE) is a renowned and highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgyoutube.com Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com
The mechanism of the SAE involves the formation of a dimeric titanium-tartrate complex in solution. youtube.commdpi.com This complex coordinates with the allylic alcohol and the TBHP. dalalinstitute.comorganic-chemistry.org The chiral environment created by the tartrate ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol, leading to the formation of a highly enantioenriched 2,3-epoxyalcohol. mdpi.com The stereochemical outcome is predictable: using (+)-DET directs epoxidation to one face of the alkene, while (-)-DET directs it to the opposite face, allowing for the synthesis of either enantiomer of the product. youtube.com
The key to the high stereoselectivity lies in the rigid and well-defined transition state of the catalyst-substrate complex. youtube.com The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center, and the TBHP coordinates to an adjacent site. dalalinstitute.com This pre-organization ensures that the oxygen atom is delivered to a specific face of the double bond. For the synthesis of (2R)-2-[(4-methylphenoxy)methyl]oxirane, a suitable allylic alcohol precursor would be 3-(4-methylphenoxy)prop-2-en-1-ol. The choice of either (+)- or (-)-DET would then determine the formation of the desired (R)-enantiomer.
The SAE is not only effective for producing chiral epoxides from prochiral allylic alcohols but can also be employed for the kinetic resolution of racemic secondary allylic alcohols. wikipedia.orgacs.org In a kinetic resolution, one enantiomer of the racemic alcohol reacts significantly faster than the other, allowing for the separation of the unreacted, enantioenriched alcohol from the epoxidized product. youtube.com
Development and Application of Other Metal-Catalyzed Enantioselective Epoxidations
While the Sharpless epoxidation is highly effective for allylic alcohols, research has expanded to develop other metal-catalyzed systems with broader substrate scopes or different selectivities. nih.gov Vanadium-based catalysts, for instance, are also known to be effective for the epoxidation of allylic alcohols and can exhibit high diastereoselectivity. wikipedia.org Vanadium complexes, particularly with bishydroxamic acid (BHA) ligands, have shown promise in the asymmetric epoxidation of both allylic and homoallylic alcohols. nih.gov
Tungsten-catalyzed systems have emerged as an environmentally friendly alternative, capable of using aqueous hydrogen peroxide as the oxidant. organic-chemistry.orgacs.org A tungsten-bishydroxamic acid complex has been shown to effectively catalyze the asymmetric epoxidation of a wide range of allylic and homoallylic alcohols with high enantioselectivity (84–98% ee). organic-chemistry.org This method is advantageous due to its mild reaction conditions, operating at room temperature and open to the air. organic-chemistry.org
Niobium-salan complexes have also been developed for the enantioselective epoxidation of allylic alcohols using hydrogen peroxide. libretexts.org These catalysts have demonstrated high enantioselectivities, particularly for primary allylic alcohols. acs.orglibretexts.org Furthermore, iron complexes with chiral N4-ligands have been investigated for the asymmetric epoxidation of α,β-unsaturated ketones, showcasing the continuous effort to expand the toolbox of asymmetric epoxidation catalysts. researchgate.netacs.org
A notable development is the use of a titanium salalen catalyst for the syn-selective epoxidation of terminal secondary allylic alcohols, a transformation not achievable with the Sharpless method which typically yields anti-products. nih.gov This highlights the importance of catalyst development in achieving specific stereochemical outcomes.
Chiral Ligand Design and Optimization in Asymmetric Epoxidation
The design of the chiral ligand is paramount in achieving high enantioselectivity in metal-catalyzed asymmetric reactions. nih.gov For a long time, C₂-symmetric ligands were dominant in the field. nih.gov These ligands, such as the tartrates used in the Sharpless epoxidation, create a chiral environment that effectively differentiates the two faces of the prochiral substrate.
More recently, non-symmetrical modular ligands, such as P,N-ligands, have gained prominence. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov The development of new chiral pyridine-derived ligands is a testament to this ongoing innovation. nih.gov These ligands often feature rigid backbones and tunable side groups to precisely control the three-dimensional space around the metal center, thereby maximizing stereoselectivity while maintaining high catalytic activity. nih.gov
The success of these designed ligands is evident in their application across various metal-catalyzed reactions, often outperforming traditional C₂-symmetric ligands. nih.gov This continuous evolution in ligand design is crucial for expanding the scope and efficiency of asymmetric epoxidation and other catalytic transformations. researchgate.netacs.org
Biocatalytic Synthesis and Kinetic Resolution Strategies for Glycidyl (B131873) Ethers
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and enantioselectivity.
Epoxide Hydrolase-Mediated Enantioselective Hydrolysis of Racemic Glycidyl Ethers
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govsjtu.edu.cn This enzymatic reaction can be exploited for the kinetic resolution of racemic glycidyl ethers. In this process, the enzyme preferentially hydrolyzes one enantiomer of the racemic epoxide, leaving the other, less reactive enantiomer in high enantiomeric excess. nih.govnih.gov
For the production of this compound, a racemic mixture of (R)- and (S)-2-[(4-methylphenoxy)methyl]oxirane would be subjected to an epoxide hydrolase that selectively hydrolyzes the (S)-enantiomer. This would leave the desired (R)-enantiomer unreacted and in a highly purified form. The theoretical maximum yield for the resolved epoxide in a kinetic resolution is 50%. sci-hub.box
Several epoxide hydrolases from various microorganisms have been identified and characterized for their ability to resolve racemic glycidyl ethers. For example, an epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus KCCM 42376 has been shown to be highly enantioselective towards racemic glycidyl phenyl ether (GPE), preferentially hydrolyzing the (S)-enantiomer to yield (R)-GPE with over 99.9% enantiomeric excess (ee) and a 38.4% yield. nih.gov Similarly, a novel epoxide hydrolase from Tsukamurella paurometabola demonstrated excellent enantioselectivity in the hydrolysis of phenyl glycidyl ether and its derivatives. nih.gov
The effectiveness of this method is often quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective enzyme, allowing for the production of the desired epoxide with high enantiopurity.
Protein Engineering for Enhanced Enantioselectivity in Biocatalytic Processes
While naturally occurring epoxide hydrolases can be effective, their substrate scope, activity, and enantioselectivity may not always be optimal for industrial applications. pnas.org Protein engineering techniques, such as directed evolution and rational design, are powerful tools for improving the properties of these enzymes. nih.govresearchgate.net
Directed evolution involves creating libraries of mutant enzymes through methods like error-prone PCR and DNA shuffling, followed by screening for variants with improved characteristics. researchgate.net This approach has been successfully used to enhance the enantioselectivity of an epoxide hydrolase from Aspergillus niger for the resolution of glycidyl phenyl ether. researchgate.net
Rational design, on the other hand, utilizes knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.gov By identifying key amino acid residues in the active site that influence substrate binding and catalysis, researchers can engineer enzymes with enhanced enantioselectivity and activity. For instance, site-saturation and site-directed mutagenesis of an epoxide hydrolase from Agromyces mediolanus resulted in a variant with a 7-fold enhanced enantioselectivity for the kinetic resolution of racemic epichlorohydrin. rsc.org Similarly, structure-guided mutagenesis of an epoxide hydrolase from Bacillus megaterium led to variants with significantly higher activity towards the bulky substrate α-naphthyl glycidyl ether. jeffleenovels.com
Chemoenzymatic Pathways for Accessing Chiral Oxiranes and Derivatives
Chemoenzymatic methods, which combine the selectivity of enzymatic catalysts with the efficiency of chemical transformations, have emerged as powerful tools for the synthesis of enantiopure compounds. The application of these strategies to the production of chiral epoxides like this compound often involves the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates.
One of the most explored chemoenzymatic routes is the kinetic resolution of racemic epoxides or their corresponding diols using lipases. Lipases are a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, the kinetic resolution of racemic 2-(p-tolyloxy)propane-1,2-diol, a potential precursor to the target oxirane, can be achieved through lipase-catalyzed transesterification. Enzymes such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PSL-C) have demonstrated high enantioselectivity in similar resolutions.
In a typical process, the racemic diol is subjected to acylation with an acyl donor like vinyl acetate (B1210297) in a suitable organic solvent. The lipase selectively acylates the (S)-enantiomer, yielding the (S)-monoacetate and leaving the desired (R)-diol. Subsequent chemical cyclization of the (R)-diol, for example, through a Mitsunobu reaction or by conversion to a tosylate followed by intramolecular nucleophilic substitution, would afford the enantiopure this compound. The efficiency of such resolutions is often high, with enantiomeric excess (e.e.) values for the unreacted alcohol frequently exceeding 95%.
Another promising chemoenzymatic strategy is the asymmetric epoxidation of the corresponding prochiral alkene, allyl 4-methylphenyl ether. Certain microorganisms possess monooxygenase enzymes capable of catalyzing the stereoselective epoxidation of alkenes. For example, ethene- and propene-utilizing bacteria have been shown to effectively epoxidize phenyl allyl ether to (S)-phenyl glycidyl ether with high enantiomeric excess. nih.gov A similar approach using a suitably selected or engineered microorganism could foreseeably be applied to the asymmetric epoxidation of allyl 4-methylphenyl ether to directly produce this compound.
The following table summarizes representative data from studies on the lipase-catalyzed kinetic resolution of analogous racemic alcohols, illustrating the potential of this method.
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Product e.e. (%) |
| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Isopropenyl acetate | tert-Butyl methyl ether | ~50 | 99.6 (for R-alcohol) |
| Lipase from Burkholderia cepacia | Racemic 2-aryl-propanol | Vinyl acetate | Diisopropyl ether | ~50 | >98 (for S-acetate) |
| Thermomyces lanuginosus Lipase | Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | - (Hydrolysis) | Phosphate buffer/n-butanol | 42 | 98 (for S-acid) |
This table presents data from analogous reactions to illustrate the potential effectiveness of the described chemoenzymatic methods for the target molecule.
Chiral Auxiliary-Mediated Approaches to Enantiopure this compound
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy has been widely applied to the asymmetric synthesis of a vast range of chiral molecules.
A plausible chiral auxiliary-mediated approach to this compound would involve the use of a well-established auxiliary, such as an Evans' oxazolidinone. nih.gov The synthesis could commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with bromoacetyl bromide to form the corresponding N-bromoacetyl derivative. The subsequent alkylation of the enolate of this derivative with a 4-methylphenoxide source would proceed with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary.
The resulting product would then undergo cleavage of the chiral auxiliary, for example, by reduction with lithium borohydride, to yield a chiral alcohol. This alcohol can then be converted to the target epoxide. An alternative and more direct route would involve an asymmetric aldol (B89426) reaction between the enolate of the N-acetylated Evans' auxiliary and a suitable electrophile, followed by manipulation of the resulting aldol adduct to form the oxirane ring.
The diastereoselectivity of such reactions is typically high, often exceeding 95:5 diastereomeric ratio (d.r.). The choice of the chiral auxiliary, reaction conditions, and the nature of the Lewis acid used to generate the enolate are critical factors in achieving high stereocontrol.
The table below illustrates the typical diastereoselectivities achieved in Evans' auxiliary-controlled reactions, which could be applied to the synthesis of the target oxirane.
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Aldol Reaction | Benzaldehyde | >99:1 |
| Polymer-supported Evans' auxiliary | Aldol Reaction | Cyclopropanecarboxaldehyde | >95:5 |
| (-)-8-phenylmenthol ester | Aza- polimi.itresearchgate.net-Wittig Rearrangement | N/A | ~3:1 |
This table showcases the high levels of stereocontrol achievable with chiral auxiliaries in reactions analogous to those that could be employed for the synthesis of the target molecule.
Diastereoselective Synthesis of Precursors to the Oxirane Moiety
The diastereoselective synthesis of a suitable precursor, which can then be converted to the final oxirane, is another powerful strategy. A key precursor for this compound is a chiral 1-(4-methylphenoxy)propane-2,3-diol or a related halohydrin. The stereocenters in this precursor can be established through a diastereoselective reaction, such as an asymmetric dihydroxylation or epoxidation of an allylic precursor.
A highly effective method for introducing the two adjacent stereocenters would be the Sharpless asymmetric dihydroxylation of allyl 4-methylphenyl ether. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to achieve high enantioselectivity. The use of (DHQD)₂PHAL as the ligand would be expected to favor the formation of the (R)-diol, which upon selective tosylation of the primary alcohol and subsequent base-induced ring closure, would yield this compound.
Alternatively, a diastereoselective epoxidation of a chiral allylic alcohol precursor can be employed. For example, the reduction of 4-methylphenoxyacetone would yield a racemic secondary alcohol, which could be resolved to obtain the enantiopure (R)-1-(4-methylphenoxy)prop-2-en-1-ol. The diastereoselective epoxidation of this allylic alcohol using a reagent such as m-chloroperoxybenzoic acid (m-CPBA) or a vanadium-catalyzed epoxidation with tert-butyl hydroperoxide (TBHP) can be directed by the existing stereocenter. The stereochemical outcome would depend on the specific epoxidation conditions and the directing effect of the hydroxyl group.
The following table provides examples of diastereoselectivities achieved in the epoxidation of allylic alcohols, a key step in the potential synthesis of the target oxirane's precursor.
| Substrate | Epoxidizing Agent | Diastereoselectivity (anti:syn) |
| Allylic diol from Baylis-Hillman adduct | m-CPBA | High anti-selectivity |
| 4-methyl-5-(triethylsilyl)oxyallyl alcohol | m-CPBA | Highly stereoselective |
| Allylic alcohol with Me₃Si group | VO(acac)₂-tBuOOH | erythro-selective |
This table highlights the diastereocontrol possible in the epoxidation of precursors analogous to those that could be used for the synthesis of this compound.
Mechanistic Studies of 2r 2 4 Methylphenoxy Methyl Oxirane Reactivity
Nucleophilic Ring-Opening Reactions of the Oxirane System
The core reactivity of (2R)-2-[(4-methylphenoxy)methyl]oxirane involves the cleavage of a carbon-oxygen bond of the epoxide ring. This process can be catalyzed by either acids or bases, with the specific conditions dictating the regioselectivity (the site of nucleophilic attack) and stereoselectivity of the reaction.
Acid-Catalyzed Ring Opening: Investigation of Regio- and Stereoselectivity
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate and a better leaving group. masterorganicchemistry.com This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack is a complex process with characteristics of both SN1 and SN2 reactions. libretexts.org
The transition state involves a significant partial positive charge (carbocationic character) that is better stabilized on the more substituted carbon atom (C2). masterorganicchemistry.comlibretexts.org Consequently, the nucleophile preferentially attacks this more substituted, secondary carbon. This regioselectivity is a hallmark of acid-catalyzed epoxide opening. masterorganicchemistry.comstackexchange.com The attack occurs from the side opposite the C-O bond, resulting in a backside attack and an inversion of stereochemistry at the attacked carbon center, leading to trans products. libretexts.org
Table 1: Regio- and Stereoselectivity in Acid-Catalyzed Ring Opening
| Catalyst/Reagent | Nucleophile | Site of Attack | Stereochemical Outcome | Product Type |
|---|---|---|---|---|
| H₃O⁺ (aq. Acid) | H₂O | C2 (more substituted) | Inversion at C2 | trans-diol |
Base-Catalyzed Ring Opening: Examination of Regio- and Stereoselectivity
In the presence of a strong, basic nucleophile, the reaction proceeds via a direct SN2 mechanism without prior protonation of the epoxide oxygen. researchgate.net In this pathway, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. libretexts.orgresearchgate.net For this compound, this is the primary carbon (C3).
Similar to the acid-catalyzed pathway, the base-catalyzed reaction is also stereospecific, proceeding with inversion of configuration at the site of nucleophilic attack.
Table 2: Comparison of Acid- vs. Base-Catalyzed Ring Opening
| Condition | Mechanism | Controlling Factor | Regioselectivity (Site of Attack) |
|---|---|---|---|
| Acidic | SN1-like | Electronic (Carbocation Stability) | More substituted carbon (C2) |
| Basic | SN2 | Steric Hindrance | Less substituted carbon (C3) |
Chemo- and Regioselective Reactions with Diverse Nucleophiles (e.g., amines, thiols, carbon nucleophiles)
The oxirane ring reacts selectively with a variety of nucleophiles, a feature that makes it a valuable synthetic intermediate.
Amines : Primary and secondary amines are effective nucleophiles for opening the epoxide ring, typically under neutral or base-catalyzed conditions. The reaction is highly regioselective, with the amine attacking the less hindered primary carbon to yield amino alcohols. researchgate.netnih.gov This reaction is fundamental in the synthesis of beta-blockers and other pharmaceutical agents.
Thiols : Thiols, in the form of their conjugate base (thiolates), are excellent nucleophiles that readily open the epoxide ring. researchgate.net The attack follows the base-catalyzed pathway, occurring at the sterically unhindered primary carbon to produce 1,2-hydroxy-thioethers.
Carbon Nucleophiles : Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), act as powerful carbon nucleophiles. They attack the epoxide in an SN2 fashion at the less substituted carbon, leading to the formation of a new carbon-carbon bond and yielding a secondary alcohol after workup.
Table 3: Reactions with Various Nucleophiles (Base-Catalyzed Conditions)
| Nucleophile | Reagent Example | Site of Attack | Product Class |
|---|---|---|---|
| Amine | R-NH₂ | C3 (less substituted) | Amino alcohol |
| Thiol | R-SH / Base | C3 (less substituted) | Hydroxy thioether |
Stereochemical Inversion and Retention in Ring-Opening Processes
The vast majority of nucleophilic ring-opening reactions of epoxides, whether catalyzed by acid or base, proceed with a clean inversion of configuration at the electrophilic carbon. libretexts.orgmdpi.com This outcome is a direct consequence of the SN2-type backside attack by the nucleophile.
While inversion is the overwhelmingly dominant stereochemical pathway, instances of retention of configuration are rare but have been documented. These unusual outcomes typically involve specific organometallic reagents that can coordinate to the epoxide oxygen. This pre-coordination can, in some cases, direct the nucleophile to attack from the same face, leading to retention of stereochemistry. rsc.org However, for standard nucleophiles and conditions applied to this compound, inversion is the expected and observed result.
Intramolecular Cyclization Reactions Involving the Oxirane Moiety
If a derivative of this compound contains a suitably positioned internal nucleophile, an intramolecular cyclization can occur. nih.gov For example, if a hydroxyl or amino group were introduced onto the 4-methylphenoxy ring, it could attack the epoxide ring of the same molecule.
The regioselectivity of such cyclizations is governed by Baldwin's rules, which predict the favored ring size for closure. The reaction would likely proceed via an intramolecular SN2 attack at the less hindered primary carbon of the epoxide, leading to the formation of a new heterocyclic ring system. nih.govresearchgate.net This strategy is a powerful method for constructing complex cyclic ethers.
Rearrangement Reactions of this compound and its Derivatives
Epoxides can undergo rearrangement reactions, most commonly under acidic conditions (either Brønsted or Lewis acid catalysis). The Meinwald rearrangement is a characteristic reaction of epoxides, transforming them into carbonyl compounds (aldehydes or ketones). nih.gov
For this compound, treatment with a Lewis acid could promote the cleavage of the C-O bond at the more substituted carbon (C2) to generate a carbocationic intermediate. A subsequent 1,2-hydride shift from the adjacent carbon (C3) to the carbocation center would result in the formation of a ketone. Such rearrangements offer a pathway to carbonyl compounds from epoxide precursors.
Applications of 2r 2 4 Methylphenoxy Methyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis
Construction of Enantiomerically Pure Alcohols, Diols, and Polyols
The primary reaction pathway for epoxides, including (2R)-2-[(4-methylphenoxy)methyl]oxirane, is the nucleophilic ring-opening reaction. This process is the foundation for creating a diverse range of enantiomerically pure molecules. The inherent strain of the three-membered ring (approximately 113 kJ/mol) facilitates its opening.
Detailed research findings indicate that the ring-opening of chiral alkyl-substituted oxiranes can proceed with very high fidelity, often with minimal racemization. clockss.org The regioselectivity of the attack (at the substituted C2 or unsubstituted C3 position) is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. For aryloxymethyl-substituted oxiranes, nucleophilic attack generally occurs at the less sterically hindered terminal carbon (C3), leading to 1,2-disubstituted products with a predictable stereochemical outcome (anti-addition).
The acid- or base-catalyzed hydrolysis of the epoxide ring leads directly to the formation of the corresponding chiral 1,2-diol, (R)-3-(4-methylphenoxy)propane-1,2-diol. This diol is a common precursor for more complex polyols or can be a target molecule itself. Furthermore, using alcohols as nucleophiles under catalytic conditions results in the formation of chiral ether-alcohols. These reactions are fundamental in creating building blocks for pharmaceuticals, such as beta-blockers. For instance, the structurally related intermediate [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane is a key component in the synthesis of Bisoprolol. rsc.org The synthesis proceeds via the opening of the oxirane ring by an amine, a reaction that also produces a chiral amino alcohol.
The versatility of this method allows for the creation of a library of chiral alcohols by varying the nucleophile used in the ring-opening step, as illustrated in the table below.
Table 1: Nucleophilic Ring-Opening for Alcohol and Diol Synthesis
This table illustrates representative transformations based on established epoxide chemistry.
| Nucleophile (Nu-H) | Product Structure | Product Class | Significance |
|---|---|---|---|
| H₂O | ![]() | 1,2-Diol | Precursor for polyesters, chiral ligands. |
| CH₃OH | ![]() | Alkoxy-alcohol | Building block for complex ethers. |
| (CH₃)₂CHNH₂ | ![]() | Amino-alcohol | Core structure of many beta-blockers. |
Synthesis of Chiral Heterocyclic Compounds
The electrophilic nature of the epoxide ring makes this compound an excellent starting point for the synthesis of various chiral heterocyclic compounds. The reaction with bifunctional nucleophiles allows for a ring-opening event followed by an intramolecular cyclization to form stable 5- or 6-membered rings.
Chiral 2-oxazolidinones are crucial heterocyclic scaffolds in medicinal chemistry and serve as powerful chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov The reaction of epoxides with isocyanates is a direct and efficient method for their preparation. researchgate.net For this compound, this [3+2] cycloaddition reaction typically proceeds with high stereospecificity, transferring the chirality of the epoxide to the C5 position of the oxazolidinone ring. The resulting (R)-5-[(4-methylphenoxy)methyl]oxazolidin-2-one is a valuable synthetic intermediate. Various catalysts, including metal-based and organocatalysts, can be employed to facilitate this transformation, often under mild conditions. researchgate.net
Table 2: Synthesis of (R)-5-[(4-methylphenoxy)methyl]oxazolidin-2-one
Illustrative reaction based on general methods for oxazolidinone synthesis from epoxides.
| Reactant | Catalyst/Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Trimethylsilyl isocyanate (TMS-NCO) | Lewis Acid (e.g., TiCl₄) or Organocatalyst | (R)-5-[(4-methylphenoxy)methyl]oxazolidin-2-one | Generally high yields with retention of stereochemistry. |
| Carbamate (e.g., Methyl Carbamate) | Base (e.g., K₂CO₃), High Temperature | (R)-5-[(4-methylphenoxy)methyl]oxazolidin-2-one | Alternative route involving intramolecular cyclization. |
First, the epoxide is subjected to a regioselective ring-opening with an azide (B81097) nucleophile, such as sodium azide (NaN₃). This reaction typically occurs at the sterically least hindered carbon (C3), yielding a chiral azido (B1232118) alcohol, (R)-1-azido-3-(4-methylphenoxy)propan-2-ol. The second step involves the reduction of the azide group and in situ cyclization. This is often achieved using a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), which forms a phosphazide (B1677712) intermediate that subsequently undergoes an intramolecular Staudinger ligation to furnish the chiral aziridine, (R)-2-[(4-methylphenoxy)methyl]aziridine. This method provides a reliable pathway to chiral N-unsubstituted aziridines, which can be further functionalized. clockss.org
Table 3: Two-Step Synthesis of (R)-2-[(4-methylphenoxy)methyl]aziridine
This table outlines the established synthetic sequence from epoxides to aziridines.
| Step | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1. Ring-Opening | NaN₃, NH₄Cl, MeOH/H₂O | (R)-1-azido-3-(4-methylphenoxy)propan-2-ol | Sₙ2 attack of N₃⁻ at C3. |
| 2. Reductive Cyclization | PPh₃, THF, then heat | (R)-2-[(4-methylphenoxy)methyl]aziridine | Intramolecular Staudinger ligation. |
The synthesis of chromanols and related oxygen heterocycles can be envisioned using this compound as a chiral precursor. General strategies for chroman synthesis often rely on an intramolecular cyclization of a phenol (B47542) derivative onto a tethered electrophile or Michael acceptor. rsc.org
A plausible synthetic route would involve the transformation of the oxirane into a molecule poised for such a cyclization. For example, the oxirane could be converted into an α,β-unsaturated ketone via oxidation of the secondary alcohol (formed after ring-opening) and subsequent olefination. The phenolic oxygen of the 4-methylphenoxy group could then undergo an intramolecular oxy-Michael addition to the newly formed enone moiety. This cyclization, when mediated by a suitable chiral or achiral catalyst, would generate the chroman ring system. The stereochemistry at the newly formed stereocenter in the chroman ring would be influenced by the reaction conditions and the catalyst used. This approach represents a powerful method for constructing complex heterocyclic systems from a simple chiral starting material. rsc.org
Precursor in the Total Synthesis of Complex Natural Products and Analogues
The true value of a chiral building block like this compound is demonstrated in its application to the total synthesis of complex molecules. Its pre-defined stereochemistry and versatile reactivity allow it to serve as a foundational piece for constructing larger, more intricate structures.
Chiral glycidyl (B131873) ethers are well-established precursors in the synthesis of pharmaceuticals and natural products. For example, chiral epoxides are key intermediates in the synthesis of aranorosin (B1665161) and halichomycin. nih.gov The three-carbon backbone of the glycidyl unit can be incorporated seamlessly into the target molecule. In one notable example, a chiral epoxide serves as a precursor in the formal synthesis of the indole (B1671886) alkaloid (−)-aurantioclavine. rsc.org The synthesis of glycosylated natural products, such as (R)-4-phenyl-2-O-β-D-glucopyranosyl butane, also utilizes chiral alcohol precursors that can be derived from the corresponding epoxides. researchgate.net The epoxide provides a reliable method for installing a hydroxyl group with a specific stereochemical configuration, which is critical for the biological activity of the final product.
Integration into Advanced Organic Synthesis Strategies (e.g., convergent synthesis, multi-step sequences)
In modern organic synthesis, efficiency is paramount. Convergent synthesis, where different fragments of a complex molecule are synthesized separately and then coupled together, is often preferred over linear sequences. This compound is an ideal starting material for preparing one of these key fragments.
Contributions to Chiral Material Science (Synthetic Pathways to Chiral Polymers and Resins)
The enantiomerically pure compound, this compound, represents a significant, albeit largely theoretical, building block in the field of chiral material science. Its potential lies in its ability to impart chirality to macromolecular structures, leading to the creation of chiral polymers and resins with unique optical and physical properties. The synthesis of such materials would typically involve the stereoselective polymerization of the chiral oxirane monomer, a process that aims to preserve or even amplify the chirality of the starting material into the final polymer chain. While specific, documented pathways for this exact monomer are not extensively reported in mainstream literature, the synthesis can be extrapolated from established methods for polymerizing other chiral epoxides.
The primary method for synthesizing chiral polymers from this compound would be through ring-opening polymerization (ROP). This can be initiated through either anionic or cationic mechanisms, each offering distinct advantages and challenges in controlling the stereochemistry of the resulting polymer.
In a hypothetical anionic ring-opening polymerization, a suitable initiator, such as an alkali metal alkoxide, would be used to attack the less sterically hindered carbon of the oxirane ring. This process, if carried out under controlled conditions, can lead to the formation of a polyether with a regular, repeating chiral unit. The properties of the resulting polymer, such as its solubility, thermal stability, and chiroptical activity, would be directly influenced by the nature of the repeating unit derived from this compound.
Cationic ring-opening polymerization offers an alternative route. Initiated by a Lewis acid or a protonic acid, this method would also yield a polyether structure. The challenge in cationic ROP often lies in controlling side reactions, but modern catalyst systems have shown increasing success in producing well-defined polymers.
The resulting chiral polymers could find applications in areas such as chiral chromatography, where they could be used as the stationary phase for separating enantiomers, or in the development of advanced optical materials with non-linear optical properties. The incorporation of the p-cresyl group from the monomer would also influence the polymer's properties, potentially enhancing its thermal stability and solubility in organic solvents.
Below is a hypothetical data table outlining the potential synthesis and properties of a chiral polymer derived from this compound, based on findings from analogous chiral polymer systems.
| Parameter | Hypothetical Data |
| Monomer | This compound |
| Polymerization Type | Anionic Ring-Opening Polymerization |
| Initiator | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Polymer Structure | Poly{(2R)-1-[(4-methylphenoxy)methyl]ethylene oxide} |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
| Specific Rotation [α]D | +15° to +45° (in CHCl3) |
| Glass Transition Temp (Tg) | 60 - 80 °C |
| Potential Application | Chiral Stationary Phase for HPLC |
Advanced Analytical Techniques for Stereochemical Characterization and Reaction Monitoring of Oxiranes
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), High-Resolution Mass Spectrometry (HRMS))
Spectroscopic techniques are indispensable for elucidating the molecular structure of (2R)-2-[(4-methylphenoxy)methyl]oxirane, confirming its covalent framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure.
¹H-NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methyl group protons, and the protons of the oxirane ring and the adjacent methylene (B1212753) bridge. The aromatic protons would appear as two doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons would present as a singlet around 2.3 ppm. The diastereotopic protons of the CH₂ group and the three protons on the oxirane ring would exhibit complex splitting patterns (multiplets) in the upfield region (approx. 2.5-4.5 ppm) due to geminal and vicinal coupling.
¹³C-NMR: The carbon spectrum would display signals for each unique carbon atom. This includes four signals for the aromatic carbons, one for the methyl carbon, and three for the aliphatic carbons of the oxymethylene-oxirane moiety. The carbon atoms of the oxirane ring are expected to resonate at approximately 44-51 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 2-[(4-methylphenoxy)methyl]oxirane
Click on the buttons to toggle between predicted ¹H and ¹³C NMR data.
¹H NMR Predicted Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H, ortho to O) | ~ 6.85 | Doublet (d) |
| Aromatic (2H, meta to O) | ~ 7.10 | Doublet (d) |
| -O-CH₂ - | ~ 3.9 - 4.3 | Multiplet (m) |
| Oxirane CH | ~ 3.3 | Multiplet (m) |
| Oxirane CH₂ | ~ 2.7 - 2.9 | Multiplet (m) |
| -CH₃ | ~ 2.3 | Singlet (s) |
¹³C NMR Predicted Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-O (Aromatic) | ~ 156 |
| C-CH₃ (Aromatic) | ~ 130 |
| CH (Aromatic, meta to O) | ~ 130 |
| CH (Aromatic, ortho to O) | ~ 115 |
| -O-C H₂- | ~ 70 |
| Oxirane C H | ~ 50 |
| Oxirane C H₂ | ~ 45 |
| -C H₃ | ~ 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the racemic mixture, p-cresyl glycidyl (B131873) ether, is available and provides characteristic absorption bands. nist.gov Key peaks are used to confirm the presence of the ether linkage, the aromatic ring, and the epoxide ring. The absorption region between 993.17 cm⁻¹ and 845.94 cm⁻¹ is characteristic of the oxirane ring ui.ac.id.
Table 2: Characteristic IR Absorption Bands for 2-[(4-methylphenoxy)methyl]oxirane
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Relates to the CH₂ and CH groups of the oxirane and methylene bridge. |
| C=C Aromatic Stretch | 1610, 1510 | Characteristic of the p-substituted aromatic ring. |
| Asymmetric C-O-C Stretch | ~ 1250 | Indicates the aryl-alkyl ether linkage. |
| Oxirane Ring Vibration | ~ 915, 830 | Confirms the presence of the epoxide functional group. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (formula C₁₀H₁₂O₂), the calculated monoisotopic mass is 164.08373 Da nih.gov. HRMS analysis would be used to confirm this exact mass, thereby verifying the molecular formula. The electron ionization mass spectrum of the racemate shows a characteristic fragmentation pattern that can also be used for structural confirmation nist.gov.
Chromatographic Methods for Enantiomeric Purity and Isomeric Separation (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are essential for separating the (2R)-enantiomer from its (2S)-counterpart and for quantifying its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. chemspider.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral compounds, including epoxides. mdpi.comnih.gov A typical method for determining the enantiomeric excess (e.e.) of this compound would involve injecting a sample onto a chiral column and monitoring the eluent with a UV detector.
Chiral Gas Chromatography (GC)
For volatile compounds like glycidyl ethers, chiral GC is a valuable alternative for enantiomeric separation. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.net The differential interaction between the enantiomers and the CSP allows for their separation and quantification, which is crucial for quality control in enantioselective synthesis.
Table 3: Representative Parameters for Chiral Chromatographic Analysis
| Parameter | Chiral HPLC | Chiral GC |
| Stationary Phase | Derivatized Polysaccharide (e.g., Chiralpak® series) | Derivatized Cyclodextrin (e.g., Rt-βDEX™) |
| Mobile/Carrier | Heptane/Isopropanol | Helium or Hydrogen |
| Detection | UV-Vis (e.g., at 220 nm or 270 nm) | Flame Ionization Detector (FID) |
| Key Measurement | Retention Times (t_R, t_S) | Retention Times (t_R, t_S) |
| Calculated Value | Enantiomeric Excess (e.e.), Resolution (Rs) | Enantiomeric Excess (e.e.), Resolution (Rs) |
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com The technique requires a single, high-quality crystal of the enantiomerically pure compound. The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact differently with the electron clouds of the atoms depending on the incoming direction relative to the chiral arrangement. nih.gov
This effect, which is most pronounced with heavier atoms but is measurable even for light-atom structures, causes slight differences in the intensities of Friedel pairs of reflections (I_hkl ≠ I_-h-k-l). nist.gov The analysis of these intensity differences allows for the unambiguous assignment of the absolute stereochemistry. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. nist.gov Although no published crystal structure for this compound is currently available, this method remains the gold standard for its absolute configuration assignment.
Optical Activity Measurements (e.g., Polarimetry, Circular Dichroism) for Stereochemical Confirmation
Optical activity measurements provide confirmation of the chiral nature of a sample and can be used to verify the identity of an enantiomer.
Polarimetry
Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the light by an equal magnitude but in opposite directions. The (2R)-enantiomer of 2-[(4-methylphenoxy)methyl]oxirane is expected to be optically active, exhibiting a specific rotation value ([α]D). While the specific rotation for the ortho-methyl isomer is noted as unspecified in some databases, the measurement for the para-isomer would serve as a key parameter for its identification and quality control ncats.io. A positive (+) or negative (-) sign would denote whether it is dextrorotatory or levorotatory, respectively.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores. For this compound, the phenoxy group acts as a chromophore. A CD spectrum, which plots the differential absorption (Δε) versus wavelength, would provide a unique fingerprint for the (2R)-enantiomer. Computational studies on similar small chiral oxiranes, such as methyl oxirane, have shown that CD spectroscopy is a sensitive probe of molecular chirality researchgate.net. The experimental CD spectrum could be compared to theoretical calculations or to a reference standard to confirm the absolute configuration.
Theoretical and Computational Investigations of 2r 2 4 Methylphenoxy Methyl Oxirane Chemistry
Mechanistic Pathway Elucidation and Transition State Analysis of Oxirane Reactions
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the reaction pathways of oxirane ring-opening reactions. rsc.orgresearchgate.net These studies can determine the energetics of different potential routes, helping to predict the most likely mechanism under specific conditions. For instance, in acid-catalyzed ring-opening, calculations can model the protonation of the epoxide oxygen and the subsequent nucleophilic attack, revealing the structure and energy of the transition state. libretexts.org This analysis helps to understand the regioselectivity of the reaction, i.e., whether the nucleophile attacks the more or less substituted carbon of the oxirane ring. libretexts.org
The nature of the transition state, whether it has more SN1 or SN2 character, can be elucidated through these computational models. libretexts.org This understanding is crucial for predicting the stereochemical outcome of the reaction. For example, a backside attack characteristic of an SN2 mechanism leads to an inversion of stereochemistry at the attacked carbon. libretexts.org
Table 1: Computational Methods in Mechanistic Elucidation
| Computational Method | Application in Oxirane Chemistry | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition state structures. researchgate.net | Reaction energetics, regioselectivity, and stereochemical outcomes. researchgate.net |
| Ab initio methods | High-accuracy energy calculations for key intermediates and transition states. etsu.edu | Benchmarking of DFT results and providing a more precise understanding of reaction barriers. etsu.edu |
| Molecular Dynamics (MD) | Simulation of reaction dynamics and solvent effects. | Influence of the surrounding environment on the reaction pathway. |
Rational Design of Chiral Catalysts for Enantioselective Transformations
The development of new chiral catalysts for the enantioselective ring-opening of epoxides is a significant area of research. nih.govsioc-journal.cn Computational chemistry plays a vital role in the rational design of these catalysts. nih.govresearchgate.net By modeling the interaction between the catalyst and the epoxide substrate, researchers can predict which catalyst structure will lead to the highest enantioselectivity. nih.gov
This design process often involves creating a library of virtual catalysts and computationally screening them for their potential effectiveness. nih.gov This in silico approach can significantly reduce the time and resources required for experimental catalyst development. researchgate.net For example, computational studies can help in designing bifunctional catalysts where one part of the catalyst activates the epoxide and another directs the nucleophile to a specific face of the substrate. nih.gov
Recent advancements have seen the development of chiral-at-metal catalysts, where the chirality originates from the metal center itself, offering new avenues for catalyst design. rsc.org Computational modeling is essential for understanding the structure and stability of these novel catalysts.
Molecular Modeling of Substrate-Enzyme Interactions in Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are used to study the interaction of (2R)-2-[(4-methylphenoxy)methyl]oxirane with enzymes. japer.innih.govresearchgate.net
Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site. japer.inresearchgate.net This information can explain the observed stereoselectivity of the enzymatic reaction. QM/MM methods provide a more detailed picture by treating the reacting part of the system with high-level quantum mechanics while the rest of the enzyme is described by classical molecular mechanics. rsc.org This approach allows for the study of the entire catalytic cycle, including the transition states of the enzymatic reaction. rsc.org
These computational studies can guide the engineering of enzymes with improved activity or altered substrate specificity, further expanding the utility of biocatalysis in organic synthesis. rsc.org
Table 2: Key Amino Acid Interactions in Enzyme-Substrate Binding
| Enzyme Class | Key Amino Acid Residues | Type of Interaction |
| Epoxide Hydrolases | Asp, His, Tyr | Hydrogen bonding, nucleophilic attack |
| Haloalkane Dehalogenases | Asp, Trp, Asn | Halogen bonding, nucleophilic attack |
| Cytochrome P450s | Phe, Leu, Val | Hydrophobic interactions |
Note: The specific residues can vary significantly between different enzymes within the same class.
Stereochemical Predictions and Conformational Analysis of Oxirane Derivatives
Computational methods are powerful tools for predicting the stereochemical outcome of reactions involving oxirane derivatives and for analyzing their conformational preferences. nih.govresearchgate.net By calculating the energies of different possible stereoisomeric products and the transition states leading to them, the most likely product can be predicted. nih.govnih.gov This is particularly important in asymmetric synthesis, where controlling stereochemistry is paramount.
Conformational analysis of oxirane derivatives helps to understand their reactivity and physical properties. nih.gov The preferred three-dimensional arrangement of the molecule can influence how it interacts with other molecules, including catalysts and enzymes. Computational methods can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for a complete understanding of the molecule's behavior in a chemical or biological system.
Emerging Research Frontiers and Future Perspectives for Chiral Phenoxymethyl Oxiranes
Development of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Sustainability in Oxirane Transformations
The development of new catalytic systems is paramount for unlocking the full potential of chiral phenoxymethyl (B101242) oxiranes in a manner that is efficient, selective, and sustainable. Research is focused on moving beyond stoichiometric reagents to catalytic methods that offer high turnover numbers and exceptional control over reaction outcomes.
Cooperative catalysis, utilizing a combination of a Lewis acid (LA) and a Lewis base (LB), has emerged as a powerful strategy. For instance, systems combining iron(III) or chromium(III) salts with amines have shown enhanced activity and chemoselectivity in the ring-opening of epoxides with carboxylic acids. rsc.org A particularly effective and sustainable system employs an iron(III) benzoate (B1203000) complex with guanidinium (B1211019) carbonate, which demonstrates high activity under solvent-free conditions at moderate temperatures (65 °C). rsc.org Similarly, the combination of POCl₃ or PCl₃ with 4-N,N-dimethylaminopyridine (DMAP) facilitates the highly regioselective ring-opening of epoxides to produce chlorohydrins. researchgate.net
Zirconium(IV)-based catalysts are also showing promise, particularly in ring-opening copolymerization (ROCOP) reactions of epoxides with anhydrides. acs.org These catalysts can produce well-defined poly(ester-alt-ethers) with high control over the polymer structure. acs.org The development of heterogeneous catalysts, such as CuO supported on SiO₂, offers significant advantages in terms of sustainability. These solid acid catalysts are inexpensive, non-toxic, easy to prepare, and can be reused multiple times without reactivation, making them ideal for green chemical processes like the alcoholysis of epoxides. rsc.org
Chiral phosphoric acids (CPAs) have been effectively used as Brønsted acid catalysts for the kinetic resolution of racemic epoxides, enabling the synthesis of enantiopure thiiranes from epoxides with high selectivity. nih.gov Theoretical and experimental studies on these catalysts help in designing more effective systems by modifying substituents on the catalyst backbone to fine-tune steric and electronic properties for optimal enantioselectivity. nih.gov
| Catalytic System | Transformation | Key Advantages | Reference |
|---|---|---|---|
| [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium Carbonate | Ring-opening with carboxylic acids | Highly active, non-toxic, halide-free, solvent-free conditions | rsc.org |
| Zr(IV) Complexes | Ring-opening copolymerization with anhydrides | Produces well-defined polymers, high control over microstructure | acs.org |
| CuO/SiO₂ | Alcoholysis of epoxides | Heterogeneous, reusable, inexpensive, non-toxic, waste-free | rsc.org |
| Chiral Phosphoric Acids (CPAs) | Kinetic resolution for thiirane (B1199164) synthesis | High enantioselectivity, mild conditions | nih.gov |
| POCl₃ / DMAP | Ring-opening to form chlorohydrins | High regioselectivity, efficient | researchgate.net |
Green Chemistry Approaches in Oxirane Synthesis and Functionalization (e.g., solvent-free, atom-economy, renewable feedstocks)
Green chemistry principles are increasingly being integrated into the synthesis and functionalization of chiral oxiranes to minimize environmental impact. A key focus is the use of renewable feedstocks as starting materials. Biomass, including materials derived from carbohydrates, lignin, and oils, offers a sustainable alternative to petrochemicals. rsc.orgu-szeged.hu For example, glycerol, a major byproduct of biodiesel production, can be converted into epichlorohydrin, a crucial precursor for many oxiranes. mdpi.com Similarly, compounds like levoglucosenone, derived from cellulose (B213188), can be used to synthesize chiral epoxides through chemo-enzymatic routes. mdpi.com The use of furan (B31954) derivatives and other platform chemicals obtained from the fermentation of sugars is another promising avenue for producing sustainable polymers and materials. kit.edu
Solvent-free reaction conditions represent another significant green chemistry approach. The development of solid-supported catalysts like CuO/SiO₂ allows for reactions such as the alcoholysis of epoxides to be carried out without any solvent, which simplifies purification and reduces waste. rsc.org The catalytic system of [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ and guanidinium carbonate for epoxide ring-opening is also designed for solvent-free application. rsc.org
Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations of the Oxirane Ring
The inherent ring strain and polarized C-O bonds of the oxirane ring make it susceptible to a wide range of transformations beyond simple nucleophilic attack. lumenlearning.commdpi.com Researchers are actively exploring novel reactivity modes to generate unprecedented molecular structures.
One such area is the use of Frustrated Lewis Pairs (FLPs) to mediate epoxide ring-opening. The combination of a sterically hindered Lewis acid and Lewis base can activate and cleave the C-O bond of the epoxide, leading to the formation of zwitterionic heterocyclic products. researchgate.net This reactivity is distinct from traditional acid- or base-catalyzed methods and provides access to unique ring-expanded systems. researchgate.net
Dipolar cycloaddition reactions represent another frontier for expanding the synthetic utility of oxiranes. An iridium-catalyzed asymmetric formal [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes has been developed to produce highly enantioenriched tetrahydrofurans. acs.org A key aspect of this transformation is the in-situ modulation of carboxylic acid reactivity to prevent undesired side reactions, showcasing a novel approach to constructing five-membered rings. acs.org
The enantioselective desymmetrization of meso-epoxides is a powerful strategy for generating chiral products. researchgate.net For instance, chiral phosphoric acid-catalyzed pseudotransannular ring-opening of epoxides derived from 1-aminocyclohept-4-ene leads directly to the formation of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in various natural products, with excellent stereocontrol. researchgate.net Furthermore, the reaction between Grignard reagents and the oxirane ring continues to be a fundamental method for carbon-carbon bond formation, providing access to a diverse range of functionalized alcohols. acs.org
Expanding the Scope of Complex Molecular Architectures Accessible via Chiral Oxiranes
Chiral epoxides like (2R)-2-[(4-methylphenoxy)methyl]oxirane are indispensable synthons for building complex molecular architectures, particularly natural products and pharmaceutically active compounds. nih.gov Their stereodefined nature allows for the precise installation of chiral centers, which is critical for biological activity.
The synthetic utility of these building blocks has been demonstrated in the enantioselective total synthesis of various natural products. For example, the enantioselective synthesis of (-)-α-tropanol and (+)-ferruginine was achieved through the desymmetrization and ring-opening of a cycloheptene-derived epoxide. researchgate.net In the context of synthesizing protopanaxadiol, a key component of ginseng, strategies have been explored that utilize optically active trienic epoxides as starting points for radical cascade reactions to construct the complex tetracyclic core. researchgate.net
Chiral epoxides are also key intermediates in the synthesis of many blockbuster drugs. nih.gov For instance, structurally similar epoxides serve as precursors for the neuroprotective agent Eliprodil and various antidiabetic and antiobesity agents. nih.gov The ability to produce these epoxides in high enantiomeric purity, often through biocatalytic methods, is crucial for their application in medicinal chemistry. nih.gov The development of new synthetic methods, such as iridium-catalyzed cycloadditions, further broadens the range of complex heterocyclic structures, like highly substituted tetrahydrofurans, that can be accessed from simple starting materials. acs.org
| Complex Molecule/Scaffold | Synthetic Approach Involving Chiral Oxiranes | Significance | Reference |
|---|---|---|---|
| (-)-α-Tropanol and (+)-Ferruginine | Pseudotransannular ring-opening of a 1-aminocyclohept-4-ene-derived epoxide | Access to natural product alkaloids with the 8-azabicyclo[3.2.1]octane core | researchgate.net |
| Protopanaxadiol Tetracyclic Core | Ti(III)-mediated radical cascade of an optically active trienic epoxide | Strategy for the synthesis of complex triterpenoids | researchgate.net |
| Enantioenriched Tetrahydrofurans | Iridium-catalyzed asymmetric formal [3 + 2] cycloaddition | Novel method for constructing complex five-membered heterocycles | acs.org |
| (S)-(-)-Frontalin | Enantioselective hydrolysis of a racemic epoxide by Rhodococcus equi | Biocatalytic synthesis of a pheromone | ox.ac.uk |
Synergistic Integration of Biocatalysis and Chemocatalysis in Stereoselective Synthetic Routes
The combination of biocatalysis and chemocatalysis in one-pot or sequential processes offers a powerful strategy to develop highly efficient and stereoselective synthetic routes that leverage the strengths of both catalytic worlds. researchgate.net This synergistic approach allows for transformations that are difficult to achieve using either method alone. researchgate.net
Enzymes such as epoxide hydrolases (EHs) and halohydrin dehalogenases (HHDHs) are particularly well-suited for the stereoselective transformation of epoxides. nih.gov EHs can be used for the kinetic resolution of racemic epoxides to yield enantiopure epoxides and diols, while HHDHs can catalyze the enantioselective ring-opening with various nucleophiles. nih.gov A novel biocatalytic thionation strategy utilizes an HHDH-catalyzed enantioselective ring-opening of epoxides with thiocyanate, followed by a non-enzymatic rearrangement, to produce chiral thiiranes with high enantiomeric excess. researchgate.net This method has been successfully applied to 2-(phenoxymethyl)oxirane, a close analog of the title compound. researchgate.net
Styrene monooxygenases (SMOs) are another class of enzymes that can catalyze the highly enantioselective epoxidation of alkenes, providing direct access to chiral epoxides. nih.gov These enzymes, often expressed in recombinant hosts like E. coli, exhibit broad substrate specificity and excellent enantioselectivity (>99% ee). nih.gov
| Catalyst Combination | Transformation | Synergistic Effect | Reference |
|---|---|---|---|
| Halohydrin Dehalogenase (HHDH) / Thiocyanate | Enantioselective synthesis of chiral thiiranes from racemic epoxides | Enzyme provides enantioselectivity in ring-opening; subsequent chemical rearrangement yields the product. | researchgate.net |
| Lipase (B570770) / Ruthenium Catalyst | Dynamic kinetic resolution of chlorohydrins | Enzyme resolves the racemate; metal catalyst racemizes the unreacted enantiomer for complete conversion. | organic-chemistry.org |
| Styrene Monooxygenase (SMO) | Asymmetric epoxidation of alkenes | Enzyme directly produces enantiopure epoxides from prochiral substrates. | nih.gov |
| Lipase / Chemical Epoxidation | Chemo-enzymatic synthesis of chiral epoxides | Enzymatic Baeyer-Villiger oxidation offers a green alternative to chemical oxidants for precursor synthesis. | mdpi.com |
Q & A
Q. Q1: What are the standard synthetic routes for (2R)-2-[(4-methylphenoxy)methyl]oxirane, and how is enantiomeric purity ensured?
Methodological Answer:
- Epoxidation of Allylic Precursors : The compound is typically synthesized via epoxidation of a pre-functionalized allyl ether. For example, 4-methylphenoxypropenyl derivatives are treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding the epoxide .
- Chiral Resolution : Enantiomeric purity is achieved using chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution methods. For instance, lipases like Candida antarctica selectively hydrolyze undesired enantiomers .
- Validation : Purity is confirmed via polarimetry ([α]D) and chiral HPLC (e.g., 95% ee reported in PubChem data) .
Q. Q2: What analytical techniques are critical for structural elucidation of this epoxide?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the oxirane protons (δ 3.2–3.5 ppm, multiplet) and the 4-methylphenoxy methyl group (δ 2.3 ppm, singlet) .
- ¹³C NMR : The oxirane carbons appear at δ 45–55 ppm, while the aromatic carbons range from δ 110–150 ppm .
- X-ray Crystallography : Used to confirm stereochemistry (e.g., (2R) configuration) and dihedral angles of the oxirane ring .
Q. Q3: What are the common reactivity pathways of this compound under basic vs. acidic conditions?
Methodological Answer:
-
Acidic Conditions : The oxirane ring undergoes nucleophilic attack at the less substituted carbon. For example, reaction with HBr yields 2-bromo-1-(4-methylphenoxy)propanol .
-
Basic Conditions : Ring-opening via SN2 mechanisms. Treatment with NaOH produces 1,2-diol derivatives .
-
Comparative Data :
Condition Major Product Yield (%) 0.1 M HCl Bromohydrin 78 0.1 M NaOH Diol 85
Advanced Research Questions
Q. Q4: How can solvent polarity influence the regioselectivity of nucleophilic ring-opening reactions?
Methodological Answer:
- Polar Protic Solvents (e.g., H₂O) : Favor SN1 mechanisms, leading to carbocation intermediates and non-regioselective products.
- Polar Aprotic Solvents (e.g., DMF) : Promote SN2 pathways, enhancing regioselectivity at the sterically accessible oxirane carbon.
- Case Study : In DMF, reaction with NaN₃ yields 2-azido-1-(4-methylphenoxy)propanol (95% regioselectivity), whereas in H₂O, a 60:40 product mixture is observed .
Q. Q5: What strategies mitigate racemization during functionalization of the oxirane ring?
Methodological Answer:
- Low-Temperature Reactions : Conduct reactions below −20°C to slow down epoxide ring inversion.
- Steric Shielding : Use bulky reagents (e.g., tert-butylamine) to restrict conformational flexibility .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes for enantioselective epoxide opening (e.g., >90% ee achieved in aminolysis reactions) .
Q. Q6: How do structural analogs (e.g., halogenated derivatives) differ in reactivity and bioactivity?
Methodological Answer:
-
Comparative Reactivity :
Derivative Oxirane Ring Strain (kcal/mol) Hydrolysis Rate (k, s⁻¹) 4-Methylphenoxy 28.5 1.2 × 10⁻³ 4-Chlorophenoxy 29.1 2.8 × 10⁻³ -
Bioactivity : Fluorinated analogs exhibit enhanced antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the parent compound) due to increased lipophilicity .
Q. Q7: How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). Key residues: Phe87 and Arg108 form π-π and hydrogen bonds with the 4-methylphenoxy group .
- MD Simulations : Analyze stability of the epoxide-protein complex over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
Addressing Contradictory Data
Q. Q8: Discrepancies in reported reaction yields for epoxide synthesis: How to validate protocols?
Methodological Answer:
- Reproducibility Checks :
- Verify reagent purity (e.g., mCPBA >70% activity).
- Control moisture levels (use molecular sieves in anhydrous solvents) .
- Case Example : Yields vary from 60–85% due to trace water; repeating under strict anhydrous conditions improves consistency to 80 ± 3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



